C31H33N3O7S
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Overview
Description
. This compound is a complex organic molecule that features a variety of functional groups, including esters, ethers, and amines, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate involves multiple steps, typically starting with the preparation of the core benzene-1,3-dicarboxylate structureThe final steps involve the formation of the carbamothioyl group and the attachment of the indole moiety under controlled conditions to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step synthesis required. The process would typically involve the use of high-purity reagents and solvents, along with precise temperature and pH control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit oxidative enzymes, reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate: is similar to other benzene-1,3-dicarboxylate derivatives, such as:
Uniqueness
The uniqueness of 1,3-dimethyl 5-({[(3-ethoxy-4-hydroxyphenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]carbamothioyl}amino)benzene-1,3-dicarboxylate lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C31H33N3O7S |
---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H33N3O7S/c1-38-27-16-20-12-13-32-25(23(20)18-29(27)40-3)15-21-17-28(39-2)30(41-4)19-24(21)33-31(35)26-11-8-14-34(26)42(36,37)22-9-6-5-7-10-22/h5-7,9-10,12-13,16-19,26H,8,11,14-15H2,1-4H3,(H,33,35) |
InChI Key |
IHNACKDFLXNPGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4CCCN4S(=O)(=O)C5=CC=CC=C5)OC)OC)OC |
Origin of Product |
United States |
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